molecular formula C14H20N4O3S B5312020 N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide

N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide

Cat. No. B5312020
M. Wt: 324.40 g/mol
InChI Key: SSAYMTVUNDHEPM-UHFFFAOYSA-N
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Description

N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide is a chemical compound that has shown potential in scientific research applications due to its unique properties. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide is not fully understood. However, studies have shown that it works by inhibiting specific enzymes and pathways that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation in the body, and improve insulin sensitivity in diabetic patients. Additionally, this compound has been shown to have low toxicity in animal studies, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal studies, making it a safe candidate for further research. Additionally, the synthesis method for this compound is well-established, making it easy to obtain in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide. One direction is to further explore its potential in cancer research and to study its mechanism of action in more detail. Additionally, further research is needed to explore its potential in treating other diseases such as Alzheimer's, Parkinson's, and diabetes. Finally, future research should focus on developing new synthesis methods for this compound that can improve its solubility in water and make it easier to administer in lab experiments.
Conclusion:
N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide is a promising compound that has shown potential in scientific research applications. Its unique properties make it a promising candidate for further research in the fields of cancer, Alzheimer's, Parkinson's, and diabetes. While there are limitations to using this compound in lab experiments, its low toxicity and well-established synthesis method make it a safe and easy-to-obtain candidate for further research. Future research should focus on exploring its potential in treating a variety of diseases and developing new synthesis methods that can improve its solubility in water.

Synthesis Methods

The synthesis of N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide involves a multistep process. The first step is the reaction of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol with thionyl chloride to form 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl chloride. The second step involves the reaction of N-benzylsulfamide with the 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl chloride to produce N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide. This synthesis method has been optimized to produce high yields of the compound and is well-established in the scientific community.

Scientific Research Applications

N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide has been studied for its potential in scientific research applications. One of the primary applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide has been studied for its potential in treating other diseases such as Alzheimer's, Parkinson's, and diabetes.

properties

IUPAC Name

N-(benzylsulfamoyl)-2-methoxy-1-(2-methylpyrazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-18-14(8-9-15-18)13(11-21-2)17-22(19,20)16-10-12-6-4-3-5-7-12/h3-9,13,16-17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYMTVUNDHEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(COC)NS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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